Cas no 2228334-86-7 (2-(2-methyloxolan-3-yl)ethanethioamide)

2-(2-メチルオキソラン-3-イル)エタンチオアミドは、チオアミド基を有する複素環式化合物であり、有機合成や医薬品中間体としての応用が期待されています。この化合物の特徴は、オキソラン環とチオアミド基の組み合わせにより、高い反応性と選択性を示す点にあります。特に、求核試薬や金属触媒との反応において、多様な骨格構築が可能です。また、比較的安定な構造を有するため、取り扱いが容易であり、実験室規模から工業生産まで幅広く利用できます。その特異的な構造から、生物活性化合物の開発における重要な中間体としても注目されています。

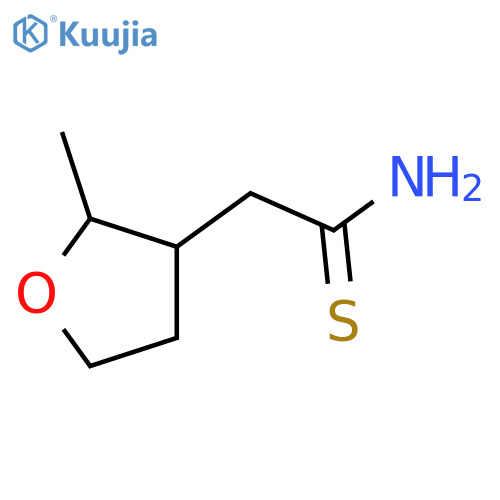

2228334-86-7 structure

商品名:2-(2-methyloxolan-3-yl)ethanethioamide

2-(2-methyloxolan-3-yl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-(2-methyloxolan-3-yl)ethanethioamide

- EN300-1796775

- 2228334-86-7

-

- インチ: 1S/C7H13NOS/c1-5-6(2-3-9-5)4-7(8)10/h5-6H,2-4H2,1H3,(H2,8,10)

- InChIKey: WVTXVVKLLGBYCD-UHFFFAOYSA-N

- ほほえんだ: S=C(CC1CCOC1C)N

計算された属性

- せいみつぶんしりょう: 159.07178521g/mol

- どういたいしつりょう: 159.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 67.3Ų

2-(2-methyloxolan-3-yl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796775-2.5g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 2.5g |

$3417.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-0.05g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 0.05g |

$1464.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-0.25g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 0.25g |

$1604.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-1.0g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 1g |

$1742.0 | 2023-05-23 | ||

| Enamine | EN300-1796775-0.1g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 0.1g |

$1533.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-1g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 1g |

$1742.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-10.0g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 10g |

$7497.0 | 2023-05-23 | ||

| Enamine | EN300-1796775-10g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 10g |

$7497.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-5g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 5g |

$5056.0 | 2023-09-19 | ||

| Enamine | EN300-1796775-5.0g |

2-(2-methyloxolan-3-yl)ethanethioamide |

2228334-86-7 | 5g |

$5056.0 | 2023-05-23 |

2-(2-methyloxolan-3-yl)ethanethioamide 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

2228334-86-7 (2-(2-methyloxolan-3-yl)ethanethioamide) 関連製品

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量